An In-depth Technical Guide to 1,10-Phenanthroline Monohydrate (CAS: 5144-89-8) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,10-Phenanthroline Monohydrate (CAS: 5144-89-8) for Researchers and Drug Development Professionals
An authoritative overview of the core physicochemical properties, experimental applications, and mechanisms of action of 1,10-Phenanthroline Monohydrate, a versatile heterocyclic compound with significant implications in research and therapeutic development.
Core Physicochemical and Spectroscopic Data
1,10-Phenanthroline monohydrate is a white to cream-colored crystalline powder.[1] This heterocyclic organic compound is widely recognized for its potent metal-chelating properties, which form the basis of its diverse applications.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1,10-phenanthroline monohydrate is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings. The compound is stable under recommended storage conditions.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 5144-89-8 | [5] |
| Molecular Formula | C₁₂H₈N₂·H₂O | [1] |
| Molecular Weight | 198.22 g/mol | [5] |
| Appearance | White to cream crystalline powder or needles | [1][6] |
| Melting Point | 93-104 °C | [3][4][7][8] |
| Solubility in Water | 3.3 g/L | [8][9] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene. | [4][7] |
| Storage Temperature | 15-25°C | [8][9] |
Spectroscopic Data
The spectroscopic profile of 1,10-phenanthroline monohydrate is essential for its identification and quantification.
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UV-Vis Spectroscopy: In solution, 1,10-phenanthroline monohydrate exhibits a maximum absorbance (λmax) at approximately 265 nm.[7] The complex formed between iron (II) and 1,10-phenanthroline, known as ferroin, has a strong absorbance at 510 nm, which is the basis for the spectrophotometric determination of iron.[7]
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FTIR Spectroscopy: The infrared spectrum of 1,10-phenanthroline monohydrate shows characteristic stretching bands. Key peaks are observed around 1635 cm⁻¹ (C=C stretching), 1584 cm⁻¹ (C=N stretching), and a broad band at 3437 cm⁻¹ corresponding to the O-H stretching of the water molecule.[10]
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NMR Spectroscopy: The ¹H NMR spectrum of 1,10-phenanthroline in a suitable deuterated solvent (e.g., DMSO-d₆) displays characteristic chemical shifts for its aromatic protons, typically in the range of δ 7.70 to 9.50 ppm.[11]
Applications in Research and Drug Development
1,10-Phenanthroline monohydrate is a versatile tool in scientific research and holds significant potential in the field of drug development due to its ability to chelate metal ions and interact with biological systems.
Analytical Chemistry: Spectrophotometric Determination of Iron
A primary application of 1,10-phenanthroline is in the quantitative analysis of iron. It reacts with ferrous ions (Fe²⁺) to form a stable, intensely red-orange tris(1,10-phenanthroline)iron(II) complex, which can be measured spectrophotometrically at 510 nm.[2][7] For the determination of total iron, any ferric ions (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine hydrochloride.[1]
Enzyme Inhibition: A Tool in Drug Discovery
1,10-Phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc ions at their active site.[11] This inhibitory action is achieved through the chelation of the essential metal cofactor, rendering the enzyme inactive.[11] This property makes it a valuable tool for studying enzyme mechanisms and a scaffold for designing novel therapeutic agents targeting metalloenzymes.
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Metalloprotease Inhibition: It is a potent inhibitor of metalloproteases, a class of enzymes involved in critical physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[12] The effective concentration for metalloprotease inhibition is typically in the range of 1-10 mM.[7]
Anticancer Drug Development
The anticancer properties of 1,10-phenanthroline and its metal complexes are a significant area of research. These compounds can induce cancer cell death through multiple mechanisms.
-
Proteasome Inhibition and Apoptosis Induction: Copper complexes of 1,10-phenanthroline have been shown to be potent inhibitors of the 26S proteasome, a key cellular machinery for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded proteins, cellular stress, and ultimately, the induction of apoptosis (programmed cell death). The 1,10-phenanthroline ligand is believed to facilitate the uptake of copper into tumor cells.
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Induction of HIF-1α Activity: 1,10-Phenanthroline has been identified as a hypoxia-mimetic agent, capable of inducing the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). It achieves this by inhibiting prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent enzymes that target HIF-1α for degradation under normal oxygen conditions. By chelating the iron cofactor, 1,10-phenanthroline stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Detailed Experimental Protocols
Spectrophotometric Determination of Iron
This protocol outlines the steps for the quantitative analysis of iron using 1,10-phenanthroline.
Materials:
-
1,10-Phenanthroline monohydrate solution (0.1% w/v in distilled water)[1]
-
Hydroxylamine hydrochloride solution (10% w/v in distilled water)[1]
-
Sodium acetate buffer solution[1]
-
Standard iron solution (prepared from a certified iron salt)[1]
-
Unknown sample containing iron
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Pipette a series of known volumes of the standard iron solution into separate volumetric flasks.[6]
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.[6]
-
Add 5 mL of the 1,10-phenanthroline solution to each flask.[6]
-
Add 8 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 2-9).[1][6]
-
Dilute to the mark with distilled water and mix well.[6]
-
Allow the color to develop for at least 10 minutes.[1]
-
Measure the absorbance of each standard solution at 510 nm using a blank solution (containing all reagents except iron).[6]
-
Plot a calibration curve of absorbance versus iron concentration.[6]
-
-
Analysis of Unknown Sample:
Metalloprotease Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of 1,10-phenanthroline on metalloprotease activity using a fluorogenic substrate.
Materials:
-
1,10-Phenanthroline monohydrate stock solution (e.g., 100 mM in a suitable solvent)
-
Purified metalloprotease
-
Fluorogenic metalloprotease substrate
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the 1,10-phenanthroline stock solution in assay buffer to achieve the desired final concentrations (e.g., 1-10 mM).[7]
-
In a 96-well plate, add the diluted 1,10-phenanthroline solutions.
-
Add the purified metalloprotease to each well containing the inhibitor and to control wells (containing buffer only).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader. The fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of 1,10-phenanthroline compared to the uninhibited control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows involving 1,10-Phenanthroline monohydrate.
Caption: Inhibition of a metalloprotease by 1,10-phenanthroline through chelation of the zinc cofactor.
Caption: The copper-phenanthroline complex inhibits the proteasome, leading to apoptosis.
Caption: 1,10-Phenanthroline inhibits prolyl hydroxylase, stabilizing HIF-1α.
Caption: Experimental workflow for the determination of iron using 1,10-phenanthroline.
References
- 1. Stimulation of the activity of prolyl hydroxylase in 3T3 fibroblasts by 1,10-phenanthroline [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]
- 3. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential interactions between metal-based phenanthroline drugs and the unfolded protein response endoplasmic reticulum stress pathway | Experimental Results | Cambridge Core [cambridge.org]
- 7. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
